molecular formula C12H17NO3 B13599294 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine

2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine

Cat. No.: B13599294
M. Wt: 223.27 g/mol
InChI Key: WRUZWMMBYLENFM-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine is a high-purity research chemical featuring a cyclopropane ring conjugated with a 2,4,5-trimethoxyphenyl group. This structure introduces significant conformational rigidity, making it a valuable compound for studying structure-activity relationships in neuropharmacology, particularly as a conformationally restricted analog of phenethylamines . The compound acts as a key structural analog in psychedelic and hallucinogen research. It is part of the phenylcyclopropylamine family, structurally related to tranylcypromine, a known monoamine oxidase inhibitor (MAOI), and is a rigid analog of classical phenethylamine scaffolds . Its primary research value lies in its potential interaction with serotonergic pathways. Trans isomers of structurally similar trimethoxyphenylcyclopropylamines have been reported to produce mescaline-like effects in animal models, suggesting activity as a serotonergic psychedelic or hallucinogen, with potency slightly greater than mescaline . The compound's rigid structure helps researchers probe the stereochemical and conformational requirements of receptor binding, providing insights into the bioactive conformation of phenethylamine-based ligands at sites like the 5-HT2A serotonin receptor . Researchers utilize this compound in neuroscience, medicinal chemistry, and pharmacology for target identification, lead optimization, and investigating the mechanisms of consciousness. Its synthesis typically involves the cyclopropanation of a suitable 2,4,5-trimethoxy-substituted precursor, such as 2,4,5-trimethoxybenzyl chloride, followed by amination under appropriate conditions . This product is intended for research purposes only in a controlled laboratory environment. It is not for human or veterinary use.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17NO3/c1-14-10-6-12(16-3)11(15-2)5-8(10)7-4-9(7)13/h5-7,9H,4,13H2,1-3H3

InChI Key

WRUZWMMBYLENFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC2N)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as 2,4,5-trimethoxybenzyl chloride, followed by amination. One common method involves the reaction of 2,4,5-trimethoxybenzyl chloride with a cyclopropane derivative in the presence of a strong base, such as sodium hydride, to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: Positional Variations of Methoxy Groups

2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine
  • Substituents : Methoxy groups at 3,4,5 positions on the phenyl ring.
  • Key Differences: The shifted methoxy groups alter electronic distribution (para vs. The 3,4,5-trimethoxy pattern is common in psychedelic phenethylamines (e.g., mescaline analogs), suggesting this isomer may exhibit distinct pharmacological behavior .
TMA-2 (1-(2,4,5-Trimethoxyphenyl)propan-2-amine)
  • Substituents : Methoxy groups at 2,4,5 positions but lacks a cyclopropane ring; instead, it has a propane backbone.
  • Key Differences : The absence of cyclopropane reduces ring strain and rigidity, likely increasing metabolic flexibility. TMA-2 has been identified in forensic reports as a psychoactive substance, highlighting the importance of the trimethoxy motif in activity .

Functional Group Substitutions: Halogens vs. Methoxy Groups

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine
  • Substituents : Fluorine atoms at 3,4,5 positions.
  • Key Differences: Fluorine’s electronegativity and smaller size reduce steric hindrance compared to methoxy groups.
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
  • Substituents : Chlorine (3-position) and fluorine (4-position) on the phenyl ring.
  • Key Differences : The chiral cyclopropane introduces stereochemical complexity, which could lead to enantiomer-specific biological activity. Halogen substitutions may confer resistance to oxidative metabolism compared to methoxy groups .

Backbone Modifications: Cyclopropane vs. Alternative Scaffolds

2-(Methylamino)-1-(2,4,5-trimethylphenyl)-1-propanone
  • Structure: Features a ketone and methylamino group on a trimethylphenyl scaffold.
  • Key Differences: The ketone group introduces polarity, reducing lipophilicity. The absence of a cyclopropane and methoxy groups likely shifts its mechanism of action, possibly toward stimulant rather than hallucinogenic effects .

Comparative Data Table

Compound Name Molecular Formula Substituents (Phenyl Positions) Key Structural Features Molecular Weight Potential Applications
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine C₁₂H₁₇NO₃ 2,4,5-OCH₃ Cyclopropane, rigid backbone 235.27 g/mol Research compound (structural)
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine C₁₂H₁₇NO₃ 3,4,5-OCH₃ Para-methoxy orientation 235.27 g/mol Psychedelic analog research
TMA-2 C₁₂H₁₉NO₃ 2,4,5-OCH₃ Propane backbone 237.28 g/mol Psychoactive substance
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine C₉H₈F₃N 3,4,5-F High lipophilicity 187.16 g/mol CNS drug candidate
2-(Methylamino)-1-(2,4,5-trimethylphenyl)-1-propanone C₁₃H₁₉NO 2,4,5-CH₃, ketone Ketone group, methylamino 205.30 g/mol Stimulant research

Key Research Findings

  • Positional Isomerism : The 2,4,5-trimethoxy configuration in the target compound and TMA-2 is associated with serotonergic activity, whereas 3,4,5-substituted analogs may prioritize different receptor subtypes .
  • Halogen Effects : Trifluorophenyl analogs exhibit increased metabolic stability but reduced hydrogen-bonding capacity, which may limit efficacy in psychedelic pathways .

Biological Activity

2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine, a compound structurally related to cyclopropylamines and phenethylamines, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropane ring attached to a trimethoxy-substituted phenyl group. This unique configuration may influence its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • Compounds displaying structural similarities exhibited significant activity against ITK-positive and BTK-positive cancer cell lines.
    • For example, compound 3g (IC50 = 1.42 ± 0.13 µM) demonstrated potent activity against Ramos cells, which are known for high BTK expression .
CompoundCell LineIC50 (µM)
3gRamos1.42 ± 0.13
3eJurkat10.85 ± 1.48
3cCCRF-CEM20.72 ± 2.67

Hallucinogenic Activity

The compound's structural analogs have been investigated for their psychoactive properties. For example, DMCPA (a related cyclopropylamine) was found to exhibit hallucinogenic activity in animal models, suggesting that similar compounds might also engage serotonergic pathways.

  • Behavioral Studies :
    • The levorotatory isomer of DMCPA showed significant behavioral effects in mice and cats, indicating that stereochemistry plays a crucial role in the biological activity of cyclopropylamines .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or modulate signaling pathways involved in cell proliferation and apoptosis.

Receptor Interaction

Research indicates that compounds with similar structures may act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT2A). This interaction could explain both the psychoactive effects and the potential anticancer properties observed in related compounds.

Case Studies

Several case studies have highlighted the biological implications of cyclopropylamines:

  • Antitumor Effects : A study demonstrated that a combination therapy involving trametinib and a related compound led to enhanced antitumor activity in malignant pleural mesothelioma models by inhibiting ERK signaling pathways .
  • Psychoactive Effects : The stereoselective nature of cyclopropylamines was further illustrated in behavioral assays where specific isomers elicited distinct physiological responses .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–2.0 ppm) and methoxy group positions .
  • IR : Stretching frequencies for amine (3300–3500 cm⁻¹) and methoxy (≈2850 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₇NO₃).

How can researchers resolve discrepancies in reported receptor binding affinities?

Advanced
Contradictions may arise from assay conditions (e.g., pH, temperature) or stereochemical variations. Methodological solutions:

  • Standardize assays using recombinant receptors and control ligands (e.g., serotonin/dopamine analogs).
  • Perform enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) to test individual stereoisomers .
  • Validate findings with computational docking (AutoDock Vina) and molecular dynamics simulations to identify key binding residues .

What strategies minimize side products during synthesis?

Q. Advanced

  • Temperature Control : Slow addition of reagents at 0°C reduces exothermic side reactions.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance cyclopropanation efficiency.
  • In-line Analytics : Employ HPLC or GC-MS to monitor intermediates and adjust conditions in real time .
    Side products like ring-opened byproducts can be mitigated by avoiding protic solvents and strong acids.

How does stereochemistry influence pharmacological activity?

Advanced
The cyclopropane ring’s stereochemistry (cis/trans) significantly impacts receptor binding. For example, (1R,2R)-enantiomers of similar compounds show 10–100× higher affinity for serotonin receptors than (1S,2S)-forms . Strategies:

  • Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis.
  • Use X-ray crystallography (SHELXT ) or vibrational circular dichroism (VCD) to assign absolute configurations.

What are the stability considerations for long-term storage?

Q. Basic

  • Storage Conditions : Protect from light and moisture; store at –20°C under inert gas (N₂/Ar).
  • Degradation Signs : Discoloration (yellowing) indicates oxidation; monitor via TLC or HPLC.
    Amine groups are prone to oxidation, so antioxidants (e.g., BHT) may be added to solutions .

How can crystallographic data improve structure-activity relationship (SAR) studies?

Advanced
Single-crystal X-ray diffraction (SHELX suite ) reveals bond angles, torsion strains, and intermolecular interactions. For example:

  • Cyclopropane ring strain (≈115° bond angles) may enhance rigidity and receptor complementarity.
  • Methoxy groups participate in hydrogen bonds with target proteins, as seen in trimethoxyamphetamine analogs .

What pharmacological targets are hypothesized based on structural analogs?

Basic
Similar compounds (e.g., TMA-2 ) target serotonin (5-HT₂A) and dopamine receptors. Proposed studies:

  • Radioligand binding assays with [³H]ketanserin (5-HT₂A).
  • Functional assays (e.g., calcium flux in HEK-293 cells expressing receptors).

How to assess environmental and metabolic stability for preclinical development?

Q. Advanced

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
  • Environmental Fate : Use DFT to predict biodegradation pathways (e.g., demethylation of methoxy groups) .
  • Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae.

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